4-(1H-indol-5-ylamino)-5-styrylnicotinonitrile
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Overview
Description
4-(1H-indol-5-ylamino)-5-styrylnicotinonitrile is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features an indole moiety, which is a significant heterocyclic system in natural products and drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-indol-5-ylamino)-5-styrylnicotinonitrile typically involves the condensation of 1H-indol-5-ylamine with a suitable styryl derivative under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
4-(1H-indol-5-ylamino)-5-styrylnicotinonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly electrophilic substitution, due to the presence of the indole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic reagents like bromine in acetic acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
4-(1H-indol-5-ylamino)-5-styrylnicotinonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 4-(1H-indol-5-ylamino)-5-styrylnicotinonitrile involves its interaction with specific molecular targets. The indole moiety allows the compound to bind with high affinity to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition of certain biological pathways, making it effective in treating diseases such as cancer and infections .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Tryptophan: An essential amino acid with an indole ring.
Indomethacin: A nonsteroidal anti-inflammatory drug containing an indole moiety.
Uniqueness
4-(1H-indol-5-ylamino)-5-styrylnicotinonitrile is unique due to its specific structural features, which confer distinct biological activities. Its styryl group enhances its ability to interact with various biological targets, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C22H16N4 |
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Molecular Weight |
336.4 g/mol |
IUPAC Name |
4-(1H-indol-5-ylamino)-5-[(E)-2-phenylethenyl]pyridine-3-carbonitrile |
InChI |
InChI=1S/C22H16N4/c23-13-19-15-24-14-18(7-6-16-4-2-1-3-5-16)22(19)26-20-8-9-21-17(12-20)10-11-25-21/h1-12,14-15,25H,(H,24,26)/b7-6+ |
InChI Key |
GLBDOEWDGNREFF-VOTSOKGWSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=CN=CC(=C2NC3=CC4=C(C=C3)NC=C4)C#N |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=CN=CC(=C2NC3=CC4=C(C=C3)NC=C4)C#N |
Origin of Product |
United States |
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